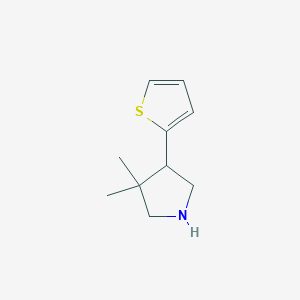

3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine

Descripción general

Descripción

3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine is a chemical compound belonging to the class of pyrrolidine derivatives It features a pyrrolidine ring substituted with a thiophen-2-yl group and two methyl groups at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or their derivatives.

Introduction of Thiophen-2-yl Group: The thiophen-2-yl group is introduced via a substitution reaction, often using thiophene derivatives as starting materials.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions: 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can reduce the compound to simpler structures or derivatives.

Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives, such as pyrrolidin-2-one derivatives.

Reduction Products: Reduced forms, including simpler pyrrolidine derivatives.

Substitution Products: Substituted pyrrolidine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Drug Discovery Applications

The pyrrolidine scaffold, particularly derivatives like 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine, has been extensively studied for its versatility in drug design. Pyrrolidine rings are known for their ability to adopt various conformations that can be fine-tuned through substituent modifications. This flexibility is advantageous in optimizing interactions with biological targets.

Key Findings:

- Inverse Agonism : Compounds based on the pyrrolidine structure have been developed as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. The incorporation of thiophene enhances the binding affinity and selectivity towards this receptor, making it a promising candidate for further development in autoimmune therapy .

- PPAR Agonists : Research has shown that pyrrolidine derivatives can act as potent agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic regulation. Specifically, compounds with a cis configuration at the 3 and 4 positions of the pyrrolidine ring demonstrated significant activity in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes .

Antifungal Activity

The antifungal properties of thiophene-containing pyrrolidine derivatives have been evaluated against several fungal strains. The incorporation of thiophene into the pyrrolidine framework has been linked to enhanced antifungal activity.

Research Insights:

- A series of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives exhibited promising antifungal activity against pathogens like Fusarium graminearum and Rhizoctonia solani. These compounds were synthesized and tested, revealing effective inhibition with EC50 values significantly lower than those of existing antifungal agents .

- The mechanism of action appears to involve disruption of fungal cell integrity, potentially through the generation of reactive oxygen species (ROS), leading to apoptosis in fungal cells .

Anticancer Properties

The anticancer potential of this compound has been explored through various synthetic analogs that incorporate this structure.

Case Studies:

- In a study involving dispiro indenoquinoxaline pyrrolidine quinolone analogues, compounds containing thiophene were screened for cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. Notably, certain derivatives showed IC50 values comparable to doxorubicin, a standard chemotherapeutic agent, indicating their potential as effective anticancer agents .

- Structure-activity relationship (SAR) analyses revealed that electron-donating groups on the thiophene ring enhanced anticancer activity by improving cellular uptake and interaction with cancerous cells .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific derivatives involved.

Comparación Con Compuestos Similares

3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine is compared with other similar compounds to highlight its uniqueness:

3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one: Similar structure but with an azetidin-2-one ring instead of pyrrolidine.

3,4-Dimethylthiophene-2-thiol: Contains a thiophene ring with different substituents and functional groups.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a thiophene moiety. The structural formula can be represented as follows:

This structure contributes to its unique biological activity, influenced by the steric and electronic properties of the substituents.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of thiophene derivatives, including compounds similar to this compound. For instance, thiophene derivatives have shown effectiveness against various viral strains, including Ebola virus pseudotypes. The effective concentration (EC50) values for related compounds have been documented, indicating their potential as antiviral agents .

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| Thiophene Derivative A | 0.5 ± 0.1 | 16 | 32 |

| Thiophene Derivative B | 0.7 ± 0.1 | 20 | 28 |

2. Antibacterial Activity

The antibacterial properties of pyrrolidine derivatives have also been explored. Compounds structurally related to this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated minimum inhibitory concentration (MIC) values lower than 100 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

3. Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects have been studied in various cancer cell lines. For instance, derivatives containing the pyrrolidine scaffold have shown significant cytotoxicity against A549 lung cancer cells, with some exhibiting IC50 values as low as 10 µM . The presence of the thiophene ring enhances the interaction with biological targets, potentially improving efficacy.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is closely linked to their structural features. Modifications at specific positions on the pyrrolidine ring significantly affect their pharmacological profiles:

- Substituents on the Pyrrolidine Ring : Variations in size and electronic properties of substituents can enhance or diminish activity.

- Orientation of the Thiophene Moiety : The position of the thiophene group relative to the pyrrolidine affects binding affinity to biological targets.

Case Study: Antiviral Efficacy

A study investigated a series of thiophene-based compounds for their antiviral properties against EBOV-GP-pseudotyped virus. The results indicated that certain substitutions led to enhanced selectivity and potency compared to other heterocycles like furan and thiazole .

Case Study: Antibacterial Effects

In another research effort, a range of pyrrolidine derivatives was synthesized and tested for antibacterial activity. Notably, specific modifications led to compounds that effectively disrupted biofilm formation in Staphylococcus aureus, showcasing their potential in treating resistant infections .

Propiedades

IUPAC Name |

3,3-dimethyl-4-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-10(2)7-11-6-8(10)9-4-3-5-12-9/h3-5,8,11H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUXRNNQJAUPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.